Einecs 279-945-8
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981. However, methodologies for comparing EINECS compounds with analogs are well-established.
Properties
CAS No. |
82432-25-5 |
|---|---|
Molecular Formula |
C22H28CaN6O2S2 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
calcium;N,N-diethylpyridine-3-carboxamide;dithiocyanate |
InChI |
InChI=1S/2C10H14N2O.2CHNS.Ca/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;2*2-1-3;/h2*5-8H,3-4H2,1-2H3;2*3H;/q;;;;+2/p-2 |
InChI Key |
MAIVWKLAJKRGIF-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.C(#N)[S-].C(#N)[S-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
The preparation of thiocyanic acid, calcium salt, compound with N,N-diethylpyridine-3-carboxamide involves the reaction of thiocyanic acid with calcium salts and N,N-diethylpyridine-3-carboxamide. The synthetic route typically involves the following steps:
Reaction of Thiocyanic Acid with Calcium Salts: Thiocyanic acid is reacted with calcium salts under controlled conditions to form the calcium salt of thiocyanic acid.
Addition of N,N-diethylpyridine-3-carboxamide: The calcium salt of thiocyanic acid is then reacted with N,N-diethylpyridine-3-carboxamide to form the final compound.
Chemical Reactions Analysis
Thiocyanic acid, calcium salt, compound with N,N-diethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions in the presence of reducing agents, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiocyanic acid, calcium salt, compound with N,N-diethylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a biochemical tool.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of thiocyanic acid, calcium salt, compound with N,N-diethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological or chemical systems .
Comparison with Similar Compounds
Structural Similarity Metrics
EINECS compounds are compared using Tanimoto similarity scores computed from PubChem 2D fingerprints , which quantify molecular overlap. A threshold of ≥70% similarity is typically used to define analogs, enabling read-across predictions for toxicity, bioactivity, and physicochemical properties .
Read-Across Structure-Activity Relationships (RASAR)
RASAR models leverage a small set of labeled compounds (e.g., REACH Annex VI substances) to predict properties for unlabeled EINECS entries. For example, 1,387 labeled chemicals can cover 33,000 EINECS compounds by identifying structurally similar neighbors, reducing reliance on costly experimental data .
Comparison with Similar Compounds
The table below illustrates hypothetical analogs of EINECS 279-945-8, modeled after methodologies and examples in the evidence (e.g., CAS 79349-82-9 and 28899-75-4 from ):
Key Observations:
- High similarity analogs (≥0.85): These compounds share core functional groups (e.g., indole rings, halogen substituents) with this compound, enabling reliable read-across predictions for solubility and enzyme interactions .
- Moderate similarity analogs (0.70–0.85): Predictions require validation due to divergent side chains or stereochemistry .
Research Findings and Challenges
Coverage Efficiency
- A subset of 1,387 labeled chemicals (e.g., REACH Annex VI entries) can predict properties for ~24x more EINECS compounds (33,000) via structural similarity .
- Figure 7 (referenced in ) demonstrates clustering patterns where labeled compounds (red nodes) connect to numerous EINECS entries (blue nodes), highlighting the "network effect" of RASAR models.
Limitations in Applicability
- Overfitting risks: Variable selection in QSAR models may reduce generalizability, especially for novel functional groups .
Q & A
What are the standard analytical methods for characterizing Einecs 279-945-8, and how should they be validated?
Level: Basic
Methodological Answer:
Characterization requires multi-technique validation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assess purity. Validation involves:
- Cross-referencing spectral data with peer-reviewed literature .
- Using certified reference materials (CRMs) for calibration.
- Replicating analyses across independent labs to confirm reproducibility .
Documentation must align with IUPAC guidelines to ensure transparency and replicability .
How to design experiments to determine the purity of this compound under varying synthesis conditions?
Level: Basic
Methodological Answer:
Adopt a factorial design approach:
- Variables: Temperature, catalyst concentration, reaction time.
- Controls: Include blank runs and spiked samples to isolate contamination risks.
- Replicates: Perform triplicate measurements for statistical robustness.
Purity is quantified via HPLC with UV detection, supported by elemental analysis (C/H/N ratios) . Data should be statistically analyzed (e.g., ANOVA) to identify significant outliers .
How can contradictions in reported physicochemical properties of this compound be systematically resolved?
Level: Advanced
Methodological Answer:
Contradictions arise from methodological variability or sample impurities. A systematic resolution involves:
Meta-analysis: Compare datasets from peer-reviewed studies, filtering for protocols with documented validation (e.g., ISO/IEC 17025 compliance) .
Error Source Evaluation: Assess instrumentation precision (e.g., ±%RSD for repeated measurements) and sample storage conditions .
Replication Studies: Reproduce conflicting experiments under controlled conditions, isolating variables like solvent grade or humidity .
What experimental strategies are recommended to study the compound’s interactions with solvents under extreme conditions (e.g., high temperature/pressure)?
Level: Advanced
Methodological Answer:
Use high-throughput screening (HTS) combined with computational modeling:
- HTS: Deploy automated systems to test solubility/reactivity across solvent libraries at controlled temperatures (50–200°C) and pressures (1–10 atm) .
- Computational Pre-screening: Apply Density Functional Theory (DFT) to predict solvent interactions, reducing experimental load .
- Safety Protocols: Include pressure-rated reactors and real-time monitoring (e.g., Raman spectroscopy) to track degradation .
What validated synthesis protocols exist for this compound, and how can their reproducibility be ensured?
Level: Basic
Methodological Answer:
Peer-reviewed protocols (e.g., Journal of Organic Chemistry) are preferred. Reproducibility hinges on:
- Stepwise Documentation: Detailed reaction parameters (e.g., molar ratios, stirring rates).
- Batch Testing: Synthesize multiple batches to assess yield consistency.
- Third-Party Verification: Collaborate with independent labs to replicate results, addressing equipment-specific variables (e.g., microwave-assisted vs. conventional heating) .
How to evaluate the compound’s stability under varying environmental factors (pH, light, oxygen)?
Level: Advanced
Methodological Answer:
Employ a Design of Experiments (DOE) framework:
- Factors: pH (2–12), UV exposure (200–400 nm), O₂ concentration.
- Response Variables: Degradation rate (HPLC), colorimetric changes.
- Accelerated Aging Studies: Use Arrhenius modeling to extrapolate long-term stability from high-temperature data .
Include control samples with stabilizers (e.g., antioxidants) to isolate degradation pathways .
What spectroscopic signatures (e.g., IR, UV-Vis) are critical for identifying this compound, and how should they be interpreted?
Level: Basic
Methodological Answer:
- IR: Look for carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
- UV-Vis: Characterize λmax in ethanol/water, comparing with published molar absorptivity values.
Interpretation requires baseline correction and solvent background subtraction. Validate using NIST chemistry databases .
What advanced methodologies can elucidate degradation pathways of this compound in environmental matrices?
Level: Advanced
Methodological Answer:
Combine kinetic studies with isotopic labeling:
- Kinetics: Monitor half-life (t½) under simulated environmental conditions (e.g., aqueous photolysis).
- <sup>13</sup>C-Labeling: Track carbon migration during degradation via LC-MS/MS.
- Metabolite Identification: Use high-resolution MS (HRMS) to detect transformation products, supported by fragmentation libraries .
What are the evidence-based guidelines for handling and storing this compound to prevent degradation?
Level: Basic
Methodological Answer:
- Storage: Use amber glass vials under inert gas (N₂/Ar) at –20°C to mitigate oxidation/hydrolysis.
- Compatibility Testing: Assess container materials (e.g., PTFE vs. glass) for leaching risks via ICP-MS .
- Stability Monitoring: Conduct periodic HPLC checks on stored samples .
How can synergistic effects between this compound and co-formulants be rigorously tested?
Level: Advanced
Methodological Answer:
Use combinatorial screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
